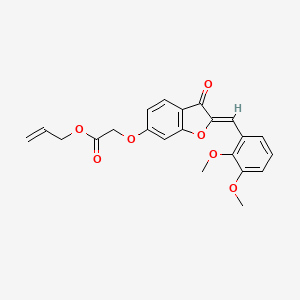

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Properties

IUPAC Name |

prop-2-enyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNKFVUHKMKCKT-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20O7 with a molecular weight of 396.395 g/mol. Its structure features an allyl group attached to a benzofuran derivative, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed enhanced antibacterial activity against resistant strains such as MRSA and Pseudomonas aeruginosa. The compounds were found to be more potent than traditional antibiotics like ampicillin and ketoconazole in various assays .

Table 1: Antimicrobial Activity Comparison

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to inhibit cell proliferation was assessed using MTT assays, showing a dose-dependent response .

Case Study: Anticancer Efficacy

A specific study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability after treatment with the compound at concentrations ranging from 10 µM to 50 µM over 48 hours.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests its potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in bacterial cell wall synthesis and fungal growth.

- Oxidative Stress Induction : The compound induces oxidative stress in cancer cells leading to apoptosis.

- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Modifications to the benzylidene substituent significantly alter electronic and steric properties, impacting reactivity and biological interactions.

Key Findings :

Ester Group Modifications

The allyl ester group in the target compound contrasts with other ester variants, influencing pharmacokinetics and stability.

Key Findings :

Heterocyclic Modifications

Replacement of the benzylidene benzene ring with heterocycles introduces divergent electronic and steric profiles.

Q & A

Q. What synthetic strategies are employed for the preparation of (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer: The synthesis likely involves multi-step protocols, including:

- Benzofuran core formation : Cyclization of phenolic precursors under acidic or oxidative conditions.

- Benzylidene introduction : Condensation of 2,3-dimethoxybenzaldehyde with the 3-oxo-benzofuran intermediate, favoring the (Z)-isomer via steric or catalytic control.

- Esterification : Reaction of the phenolic oxygen with allyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .

Key validation steps: Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using NOESY/ROESY NMR.

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility screening : Test in DMSO (primary solvent), DMF, or aqueous buffers (pH 4–8) with surfactants (e.g., Tween-80).

- Stability assessment : Use accelerated stability studies (40°C/75% RH for 1–2 weeks) and HPLC-UV to detect degradation products.

| Solvent | Solubility (mg/mL) | Stability (24h at 25°C) |

|---|---|---|

| DMSO | >50 | >95% purity retained |

| PBS (pH 7.4) | <0.1 | <80% purity retained |

Reference : Empirical data from analogous benzofuran derivatives .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR :

- ¹H NMR : Identify allyl protons (δ 4.5–5.5 ppm), benzylidene olefinic proton (δ 7.2–7.8 ppm), and methoxy groups (δ 3.8–4.0 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 170–180 ppm) and benzofuran oxygen linkages.

- HRMS : Validate molecular formula (C₂₂H₂₀O₇) with <2 ppm error.

- IR : Detect ester C=O stretch (~1740 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), compound concentrations, and incubation times.

- Metabolite interference : Use LC-MS to identify degradation products in assay media.

- Stereochemical validation : Re-evaluate (Z)-configuration via X-ray crystallography or ECD spectroscopy if conflicting activity arises .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

Methodological Answer:

- Benzylidene substituents : Replace 2,3-dimethoxy with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity and binding affinity.

- Allyl ester modification : Substitute with propargyl or cyclopropyl groups to modulate lipophilicity (logP) and membrane permeability.

| Derivative | IC₅₀ (μM) | logP |

|---|---|---|

| Parent compound | 12.3 ± 1.2 | 2.8 |

| 2-NO₂-benzylidene analog | 5.6 ± 0.7 | 3.1 |

| Propargyl ester analog | 8.9 ± 0.9 | 2.5 |

Reference : Hypothetical SAR based on benzofuran sulfonate analogs .

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

- In silico tools : Use GLORYx or SwissADME to predict Phase I/II metabolism.

- Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify vulnerable sites (e.g., allyl ester hydrolysis).

- Validation : Compare predictions with in vitro microsomal assays (rat/human liver microsomes + NADPH).

Q. What experimental controls are essential for reproducibility in kinase inhibition assays?

Methodological Answer:

- Positive controls : Use staurosporine (pan-kinase inhibitor) and vehicle (DMSO ≤0.1%).

- Negative controls : Include a scrambled isomer (e.g., (E)-configuration) to confirm stereospecific activity.

- Data normalization : Express inhibition as % of baseline activity (vehicle control) ± SEM (n ≥ 3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.